molecular formula C6H8BNO3 B2404887 1-Methyl-2-oxopyridine-3-boronic acid CAS No. 1454558-46-3

1-Methyl-2-oxopyridine-3-boronic acid

Cat. No. B2404887
CAS RN: 1454558-46-3
M. Wt: 152.94
InChI Key: IPAHLTCMITXOQM-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopyridine-3-boronic acid, also known as MOPB, is a boronic acid derivative used in organic synthesis . It has the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol .


Molecular Structure Analysis

The IUPAC name for 1-Methyl-2-oxopyridine-3-boronic acid is (1-methyl-2-oxopyridin-3-yl)boronic acid . The InChI code is InChI=1S/C6H8BNO3/c1-8-4-2-3-5 (6 (8)9)7 (10)11/h2-4,10-11H,1H3 and the Canonical SMILES is B (C1=CC=CN (C1=O)C) (O)O .


Chemical Reactions Analysis

Boronic acids, including 1-Methyl-2-oxopyridine-3-boronic acid, have been used in various chemical reactions. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

1-Methyl-2-oxopyridine-3-boronic acid has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass is 153.0597233 g/mol and the Monoisotopic Mass is also 153.0597233 g/mol . The Topological Polar Surface Area is 60.8 Ų and it has a Heavy Atom Count of 11 .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-oxopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid moiety in the compound plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The downstream effects include the formation of complex molecules through carbon-carbon bond formation .

Result of Action

The result of the action of 1-Methyl-2-oxopyridine-3-boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex molecules, contributing to the advancement of synthetic chemistry .

Action Environment

The action of 1-Methyl-2-oxopyridine-3-boronic acid is influenced by environmental factors such as temperature, pH, and the presence of a palladium catalyst . These factors can affect the efficiency and stability of the Suzuki–Miyaura cross-coupling reaction .

Future Directions

Boronic acids, including 1-Methyl-2-oxopyridine-3-boronic acid, are increasingly being seen in approved drugs . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(1-methyl-2-oxopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHLTCMITXOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN(C1=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1454558-46-3
Record name 1-Methyl-2-oxopyridine-3-boronic acid
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